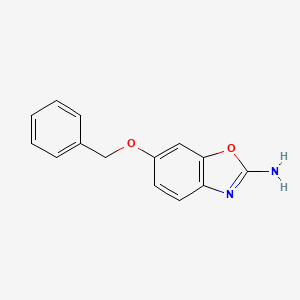

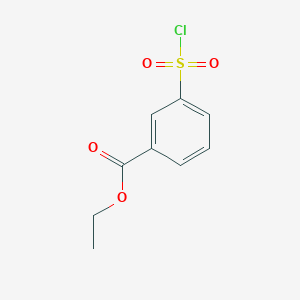

6-(Benzyloxy)-1,3-benzoxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Benzyloxy)-1,3-benzoxazol-2-amine, also known as BZA, is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields. The synthesis method of BZA has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.

Applications De Recherche Scientifique

Electrochemical and Metal-Free Amination

Electrochemically initiated oxidative amination of benzoxazoles has been developed, utilizing tetraalkylammonium halides as redox catalysts. This process leads to the direct formation of 2-aminobenzoxazoles under constant current conditions, significantly simplifying the workup process and reducing waste (Gao et al., 2014). Similarly, a metal-free route for oxidative amination of benzoxazole, catalyzed by iodine under mild conditions, has been demonstrated to efficiently produce 2-aminobenzoxazoles, highlighting a user-friendly method for forming C-N bonds with environmentally benign byproducts (Lamani & Prabhu, 2011).

Synthesis and Properties of Poly(benzoxazine imide) Thermosetting Films

Research into primary amine-containing benzoxazines led to the creation of poly(benzoxazine imide) (PBzI) thermosets prepared by low-temperature polymerization. These thermosets displayed increased thermal stability, tensile modulus, and flame retardancy, illustrating the potential of benzoxazoles in enhancing material properties (Wang, Lin, & Juang, 2013).

Unique Regioselectivity in Alkylation of Amines

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This regioselective activation demonstrates the utility of benzoxazole moieties in synthetic organic chemistry, providing a novel approach to the modification of amines (Lahm & Opatz, 2014).

Antioxidant and Biological Activity

Studies on N-alkylated triazolo-quinazolinones and their antioxidant properties revealed that these compounds, synthesized through reactions involving benzyl chloride and heterocyclic amines, exhibit remarkable antioxidant activity compared to ascorbic acid. This underscores the role of benzoxazole derivatives in medicinal chemistry and drug design, particularly in the development of compounds with potential therapeutic applications (Sompalle, Arunachalam, & Roopan, 2016).

Polymer Synthesis and Material Enhancement

The synthesis of poly(benzoxazine amic acid) from primary amine-bifunctional benzoxazine and its crosslinking to form crosslinked polyimide at 300 °C showcases the application of benzoxazoles in creating high-performance materials. The resulting polymers exhibit enhanced thermal properties, demonstrating the potential of benzoxazole derivatives in the development of advanced materials (Zhang, Liu, & Ishida, 2014).

Propriétés

IUPAC Name |

6-phenylmethoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUIEUVOUBRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-1,3-benzoxazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2837895.png)

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)